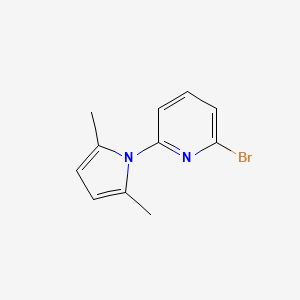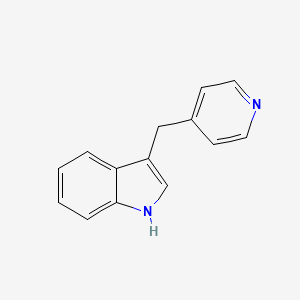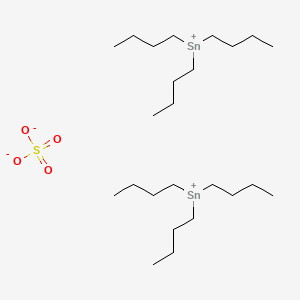
三正丁基锡(II) 硫酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(Tri-n-Butyltin) Sulfate is an organotin compound with the chemical formula (C₄H₉)₃SnOSn(C₄H₉)₃. It is widely used in various industrial applications, including as a stabilizer in polyvinyl chloride production, a biocide in antifouling paints, and a catalyst in organic synthesis. This compound is known for its unique properties, such as its ability to form stable complexes with various substrates and its effectiveness in preventing biofouling.
科学研究应用
Bis(Tri-n-Butyltin) Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its biocidal properties and its effects on marine organisms.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antifungal agent.
Industry: It is used as a stabilizer in polyvinyl chloride production and as a biocide in antifouling paints to prevent the growth of marine organisms on ship hulls.
作用机制
Target of Action
Organotin compounds like bis(tri-n-butyltin) sulfate are known to interact with various biological molecules and systems .
Mode of Action
Organotin compounds are known for their diverse biological activities, which can range from antimicrobial to antitumor effects . The specific interactions of Bis(Tri-n-Butyltin) Sulfate with its targets, and the resulting changes, remain to be elucidated.
Biochemical Pathways
Organotin compounds are known to interfere with various cellular processes, potentially affecting multiple biochemical pathways .
Result of Action
Organotin compounds are known to have diverse biological effects, potentially causing changes at both the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(Tri-n-Butyltin) Sulfate. These factors can include pH, temperature, presence of other chemicals, and specific characteristics of the biological system in which the compound is acting .
生化分析
Biochemical Properties
Bis(Tri-n-Butyltin) Sulfate plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of several enzymes, including those involved in cellular metabolism and detoxification processes. For instance, Bis(Tri-n-Butyltin) Sulfate has been shown to inhibit cytochrome P-450 dependent monooxygenase systems, which are crucial for the metabolism of xenobiotics . Additionally, it interacts with proteins involved in cellular signaling pathways, such as Ras-related Rab1 and T-complex protein-1 subunit alpha, affecting their expression and function .
Cellular Effects
The effects of Bis(Tri-n-Butyltin) Sulfate on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Bis(Tri-n-Butyltin) Sulfate induces apoptosis in thymocytes, leading to thymic atrophy and immunosuppression . It also affects the expression of proteins involved in cell proliferation, such as prothymosin-alpha, which is down-regulated in cells exposed to this compound . Furthermore, Bis(Tri-n-Butyltin) Sulfate disrupts cellular metabolism by inhibiting enzymes involved in protein synthesis and splicing of pre-mRNA .
Molecular Mechanism
The molecular mechanism of action of Bis(Tri-n-Butyltin) Sulfate involves several key interactions at the molecular level. This compound binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, Bis(Tri-n-Butyltin) Sulfate inhibits the activity of cytochrome P-450 enzymes, resulting in the accumulation of toxic metabolites . It also binds to proteins involved in cellular signaling, such as Ras-related Rab1, altering their function and leading to downstream effects on cell proliferation and apoptosis . Additionally, Bis(Tri-n-Butyltin) Sulfate affects gene expression by modulating the activity of transcription factors and splicing factors .
Temporal Effects in Laboratory Settings
The effects of Bis(Tri-n-Butyltin) Sulfate change over time in laboratory settings, influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, but its effects on cells can vary depending on the duration of exposure. Long-term exposure to Bis(Tri-n-Butyltin) Sulfate has been associated with persistent changes in gene expression and cellular metabolism . Additionally, the degradation products of this compound can also exert toxic effects on cells, further complicating its temporal effects .
Dosage Effects in Animal Models
The effects of Bis(Tri-n-Butyltin) Sulfate vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects, but higher doses can lead to severe toxicity. For instance, studies in rodents have shown that Bis(Tri-n-Butyltin) Sulfate is immunotoxic, resulting in decreased resistance to infections at doses between 0.5 and 5.0 mg/kg food . Higher doses can cause reproductive toxicity, as evidenced by decreased sperm head counts and histological changes in the testes of mice . These findings highlight the importance of dose-dependent effects and the potential risks associated with high-dose exposure to Bis(Tri-n-Butyltin) Sulfate.
Metabolic Pathways
Bis(Tri-n-Butyltin) Sulfate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination. This compound is metabolized by cytochrome P-450 dependent monooxygenase systems, which oxidize it to hydroxylated derivatives . These derivatives are then conjugated to sulfate or carbohydrate by phase-two enzyme systems, facilitating their elimination from the body . The metabolism of Bis(Tri-n-Butyltin) Sulfate can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
The transport and distribution of Bis(Tri-n-Butyltin) Sulfate within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with transporters involved in the uptake and efflux of xenobiotics, affecting its localization and accumulation within cells . Additionally, Bis(Tri-n-Butyltin) Sulfate can bind to proteins in the cytoplasm and nucleus, influencing its distribution and activity . The transport and distribution of this compound are crucial for understanding its cellular effects and potential toxicity.
Subcellular Localization
The subcellular localization of Bis(Tri-n-Butyltin) Sulfate plays a significant role in its activity and function. This compound is known to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of Bis(Tri-n-Butyltin) Sulfate direct it to specific organelles, where it can exert its effects on cellular processes . For example, the localization of Bis(Tri-n-Butyltin) Sulfate in the nucleus allows it to interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: Bis(Tri-n-Butyltin) Sulfate can be synthesized through the reaction of Tri-n-Butyltin Chloride with sulfuric acid. The reaction typically involves the following steps:
- Dissolution of Tri-n-Butyltin Chloride in an organic solvent such as toluene.
- Addition of sulfuric acid to the solution under controlled temperature conditions.
- Stirring the mixture for several hours to ensure complete reaction.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of Bis(Tri-n-Butyltin) Sulfate involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include additional steps such as solvent recovery and waste management to minimize environmental impact.
化学反应分析
Types of Reactions: Bis(Tri-n-Butyltin) Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Tri-n-Butyltin Oxide.
Reduction: It can be reduced to form Tri-n-Butyltin Hydride.
Substitution: The sulfate group can be substituted with other anions such as chloride or acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions with acids or salts of the desired anion are performed under controlled temperature and pH conditions.
Major Products:
Oxidation: Tri-n-Butyltin Oxide.
Reduction: Tri-n-Butyltin Hydride.
Substitution: Tri-n-Butyltin Chloride, Tri-n-Butyltin Acetate.
相似化合物的比较
Tri-n-Butyltin Chloride: Used as a precursor in the synthesis of Bis(Tri-n-Butyltin) Sulfate.
Tri-n-Butyltin Oxide: Known for its biocidal properties and used in antifouling paints.
Tri-n-Butyltin Acetate: Used in organic synthesis and as a stabilizer in polyvinyl chloride production.
Uniqueness: Bis(Tri-n-Butyltin) Sulfate is unique due to its dual functionality as both a biocide and a catalyst. Its ability to form stable complexes with various substrates makes it highly effective in preventing biofouling and in catalyzing organic reactions. Additionally, its sulfate group provides distinct reactivity compared to other organotin compounds .
属性
CAS 编号 |
26377-04-8 |
|---|---|
分子式 |
C24H54O4SSn2 |
分子量 |
676.2 g/mol |
IUPAC 名称 |
bis(tributylstannyl) sulfate |
InChI |
InChI=1S/6C4H9.H2O4S.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2 |
InChI 键 |
XEPUJTDDAPFGMG-UHFFFAOYSA-L |
SMILES |
CCCC[Sn+](CCCC)CCCC.CCCC[Sn+](CCCC)CCCC.[O-]S(=O)(=O)[O-] |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)O[Sn](CCCC)(CCCC)CCCC |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


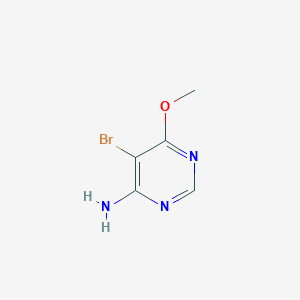

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]](/img/structure/B1610910.png)
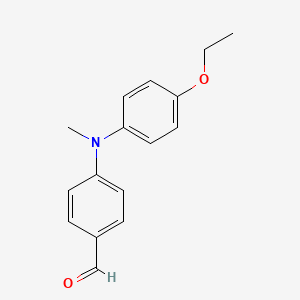

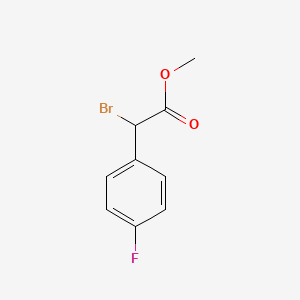
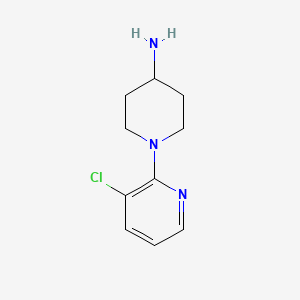
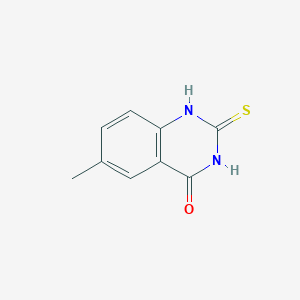
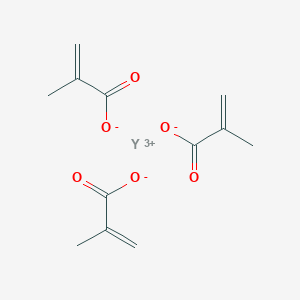
![2,12-Diformyl-dibenzo[c,h]acridine](/img/structure/B1610923.png)

![[2-(1H-Indol-3-yl)-ethyl]-thiourea](/img/structure/B1610927.png)
